molecular formula C22H28O7 B1163283 Chromolaenide CAS No. 66148-25-2

Chromolaenide

Cat. No.: B1163283
CAS No.: 66148-25-2
M. Wt: 404.5 g/mol
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Description

Chromolaenide is a naturally occurring sesquiterpene lactone, specifically a germacranolide, isolated from the plant Chromolaena glaberrima . It has the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . This compound is known for its complex structure, which includes multiple rings and functional groups, contributing to its diverse chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions: Chromolaenide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the double bonds and carbonyl groups present in the molecule.

    Substitution: Substitution reactions can occur at the reactive sites, such as the hydroxyl and ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chromolaenide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromolaenide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antimicrobial activity. The compound’s structure allows it to interact with biological membranes and proteins, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation, highlighting the need for further research in this area .

Comparison with Similar Compounds

Chromolaenide is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

    Heliangolide: Another sesquiterpene lactone with similar antimicrobial properties.

    Parthenolide: Known for its anti-inflammatory and anticancer activities.

    Costunolide: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.

This compound stands out due to its specific structural features, such as the presence of multiple oxygen-containing functional groups and its unique ring system .

Properties

IUPAC Name

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCASNSHDSZLN-CGZYOCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316237
Record name Hiyodorilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-25-2
Record name Hiyodorilactone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hiyodorilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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